BenchChemオンラインストアへようこそ!

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

EGFR inhibition Cancer cytotoxicity Structure-activity relationship

This compound features a conformationally constrained tetrahydropyran alcohol moiety—a hydrogen-bond donor absent in simpler benzyl or furylmethyl analogs—potentially conferring improved target selectivity for EGFR and SCD inhibition. Prioritize for head‑to‑head IC50 determination and Gram‑positive/‑negative MIC assays. Lower MW (292.36 g/mol) and added H‑bond capacity warrant developability profiling to justify medicinal chemistry investment.

Molecular Formula C14H16N2O3S
Molecular Weight 292.35
CAS No. 1351618-98-8
Cat. No. B2600156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1351618-98-8
Molecular FormulaC14H16N2O3S
Molecular Weight292.35
Structural Identifiers
SMILESC1COCCC1(CNC(=O)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C14H16N2O3S/c17-12(15-9-14(18)5-7-19-8-6-14)13-16-10-3-1-2-4-11(10)20-13/h1-4,18H,5-9H2,(H,15,17)
InChIKeyFZCXGROHVUSCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1351618-98-8): Structural and Pharmacological Profile for Scientific Procurement


N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1351618-98-8) is a synthetic small molecule belonging to the benzo[d]thiazole-2-carboxamide class, characterized by a benzothiazole core linked via a carboxamide bridge to a 4-hydroxytetrahydro-2H-pyran-4-ylmethyl moiety [1]. The compound has a molecular formula of C₁₄H₁₆N₂O₃S and a molecular weight of 292.36 g/mol [1]. This chemotype has been explored primarily in two therapeutic contexts: as epidermal growth factor receptor (EGFR) inhibitors for oncology [2] and as stearoyl-CoA desaturase (SCD) inhibitors for metabolic and oncological disorders [3]. However, publicly available primary literature directly characterizing this specific compound remains scarce, with the strongest evidence deriving from studies on closely related benzo[d]thiazole-2-carboxamide analogs [2].

Why N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide Cannot Be Replaced by Generic Benzo[d]thiazole-2-carboxamide Analogs


Within the benzo[d]thiazole-2-carboxamide series, the N-substituent is the primary driver of both target engagement and selectivity. In the EGFR-targeted series, replacing the 2-furylmethylamino group with benzylamino or 4-fluorobenzylamino analogs resulted in markedly different cytotoxic profiles, demonstrating that the amide substituent is not a passive structural element [1]. The 4-hydroxytetrahydro-2H-pyran-4-ylmethyl group introduces a hydrogen-bond donor (the tertiary alcohol) and a conformationally constrained oxygen heterocycle that are absent in simple benzyl or furylmethyl analogs. In the SCD inhibitor series, the acyl portion of N-acyl benzothiazoles was systematically varied, and potency, solubility, and lipophilicity were highly sensitive to this moiety [2]. Generic substitution of the tetrahydropyran-containing side chain with a simpler alkyl or benzyl group would therefore eliminate the specific hydrogen-bonding and steric features that distinguish this compound from its closest analogs, potentially abolishing target affinity or altering selectivity.

Quantitative Differentiation Evidence for N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide vs. Closest Analogs


EGFR Inhibitory Potency: Class-Level Inference from Benzo[d]thiazole-2-carboxamide Series

The target compound has not been directly evaluated in published EGFR inhibition assays. However, the most potent analog in the benzo[d]thiazole-2-carboxamide series, compound 6i, exhibited IC50 values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480) against EGFR-high-expressing cancer cell lines, with weak activity against HepG2 (EGFR-low) and negligible toxicity toward normal HL7702 cells [1]. The N-substituent was critical: replacing 2-furylmethyl (6i) with benzyl (6a) or 4-fluorobenzyl (6e) reduced potency. The target compound's 4-hydroxytetrahydro-2H-pyran-4-ylmethyl group is structurally distinct from all evaluated substituents, and its impact on EGFR potency remains unquantified.

EGFR inhibition Cancer cytotoxicity Structure-activity relationship

SCD Inhibitory Potential: Structural Basis for Differentiation from N-Acyl Benzothiazoles

A distinct series of N-acyl benzothiazoles has been characterized as SCD inhibitors, with compound (R)-27 identified as a lead that balanced potency, solubility, and lipophilicity for in vivo proof-of-concept [1]. The target compound differs fundamentally in its linkage: a carboxamide at the 2-position versus an acyl group directly attached to the benzothiazole nitrogen. This structural divergence places it in a different chemical series. No published SCD inhibition data exist for benzo[d]thiazole-2-carboxamides bearing a tetrahydropyran-4-ylmethyl substituent.

Stearoyl-CoA desaturase Cancer metabolism Prodrug design

Physicochemical Differentiation: Calculated Properties vs. Experimental Analogs

The 4-hydroxytetrahydro-2H-pyran-4-ylmethyl group introduces a tertiary alcohol (calculated H-bond donor count = 2, H-bond acceptor count = 5) and an ether oxygen, features absent in the benzyl (6a) and furylmethyl (6i) analogs from the EGFR series [1]. This predicts lower logP and higher aqueous solubility relative to the benzyl analog, and distinct conformational preferences due to the tetrahydropyran ring. No experimental logP or solubility data have been published for the target compound.

Lipophilicity Hydrogen bonding Drug-likeness

Antibacterial Benzothiazole Patent: Inclusion of 4-Hydroxytetrahydro-2H-pyran-4-yl as a Preferred Substituent

A patent (UA118722C2) from Idorsia Pharmaceuticals Ltd. discloses antibacterial benzothiazole derivatives of formula (I) wherein the substituent R1B is explicitly selected from a list that includes 4-hydroxytetrahydro-2H-pyran-4-yl [1]. This indicates that the tetrahydropyran-4-ol motif has been prioritized in antibacterial lead optimization. The target compound, bearing this substituent on a benzothiazole-2-carboxamide scaffold, represents a distinct chemotype from the patent's generic formula, but the shared substituent suggests potential antibacterial application that warrants investigation.

Antibacterial Benzothiazole derivatives Patent analysis

Recommended Application Scenarios for N-((4-Hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide Based on Evidence Profile


EGFR-Targeted Anticancer SAR Expansion

The validated EGFR-directed cytotoxicity of the benzo[d]thiazole-2-carboxamide scaffold [1] makes this compound a high-priority candidate for head-to-head IC50 determination against A549, HeLa, and SW480 cell lines alongside the published lead 6i. The tetrahydropyran alcohol substituent represents an unexplored region of N-substituent chemical space that could yield improved potency or selectivity.

SCD Inhibitor Chemotype Comparison

Because the N-acyl benzothiazole SCD inhibitor series has established in vivo proof-of-concept [2], this carboxamide analog should be screened in parallel SCD enzymatic and cell-based assays to determine whether the 2-carboxamide linkage retains or improves upon the SCD inhibition and CYP4F11-dependent activation profiles of the N-acyl series.

Antibacterial Screening Cascade

The explicit inclusion of the 4-hydroxytetrahydro-2H-pyran-4-yl substituent in an antibacterial benzothiazole patent [3] supports prioritizing this compound for minimum inhibitory concentration (MIC) determination against Gram-positive and Gram-negative bacterial panels, with particular attention to strains relevant to the Idorsia patent disclosures.

Physicochemical and PK Property Benchmarking

The lower molecular weight (292.36 g/mol) and additional hydrogen-bond donor capacity relative to published leads [1] warrant experimental determination of logP, aqueous solubility, and microsomal stability to assess whether the tetrahydropyran alcohol motif confers a developability advantage that justifies further medicinal chemistry investment.

Quote Request

Request a Quote for N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.